2-(Pentyloxy)quinoline-3-carboxylic acid

Catalog No.
S12303823
CAS No.
88284-15-5
M.F
C15H17NO3
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pentyloxy)quinoline-3-carboxylic acid

CAS Number

88284-15-5

Product Name

2-(Pentyloxy)quinoline-3-carboxylic acid

IUPAC Name

2-pentoxyquinoline-3-carboxylic acid

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C15H17NO3/c1-2-3-6-9-19-14-12(15(17)18)10-11-7-4-5-8-13(11)16-14/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,17,18)

InChI Key

BEBIDMZSEFSGBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC2=CC=CC=C2C=C1C(=O)O

2-(Pentyloxy)quinoline-3-carboxylic acid is a synthetic organic compound characterized by its quinoline structure, which is a bicyclic aromatic compound. This compound has the molecular formula C15H17NO3C_{15}H_{17}NO_3 and an average mass of approximately 259.305 g/mol . The presence of the pentyloxy group at the 2-position of the quinoline ring contributes to its unique properties, including solubility and reactivity.

The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing pharmaceuticals. Its structure allows for various substitutions that can enhance biological activity or modify pharmacokinetic properties.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of quinoline derivatives.
  • Nucleophilic Substitution: The carboxylic acid group can be replaced by nucleophiles, which can be useful for synthesizing various derivatives.

These reactions can be utilized to modify the compound for specific applications in drug development or material science.

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some studies suggest that quinoline derivatives can inhibit bacterial growth, making them candidates for antibiotic development .
  • Anti-inflammatory Effects: Certain quinoline compounds have shown potential in reducing inflammation, which could be beneficial for treating various inflammatory diseases.
  • Cancer Research: Quinoline derivatives are being explored for their ability to interact with cancer cell pathways, potentially leading to new therapeutic agents .

The specific biological activity of 2-(Pentyloxy)quinoline-3-carboxylic acid has not been extensively documented, but its structural similarities to other active quinolines suggest it may possess similar properties.

The synthesis of 2-(Pentyloxy)quinoline-3-carboxylic acid can involve several methods:

  • Condensation Reactions: A common method involves the condensation of 2-aminoquinoline derivatives with pentyloxy-containing reagents in the presence of acid catalysts.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide incorporation under high pressure or using carbonylation techniques.
  • Functional Group Transformations: Starting from readily available quinoline derivatives, functional groups can be introduced or modified to achieve the desired structure.

These methods emphasize efficiency and yield optimization, crucial for industrial-scale production.

2-(Pentyloxy)quinoline-3-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting various diseases.
  • Chemical Probes: In biochemical research to study enzyme interactions or cellular processes.
  • Material Science: As a building block in creating novel materials with specific electronic or optical properties.

The versatility of this compound makes it valuable in both medicinal and industrial contexts.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-(Pentyloxy)quinoline-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Alkylquinolone-3-carboxylic AcidAlkyl substitution at the 6-positionEnhanced antimicrobial activity
2-Methoxyquinoline-3-carboxylic AcidMethoxy group at the 2-positionPotential anti-cancer properties
4-Pentyloxyquinoline-3-carboxylic AcidPentyloxy group at the 4-positionImproved solubility and bioavailability

These compounds illustrate variations in substitution patterns that affect their biological activities and applications. The uniqueness of 2-(Pentyloxy)quinoline-3-carboxylic acid lies in its specific pentyloxy substitution and potential pharmacological profiles, which may differ significantly from those of its analogs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.12084340 g/mol

Monoisotopic Mass

259.12084340 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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